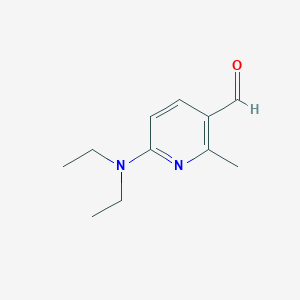

6-(Diethylamino)-2-methylnicotinaldehyde

Description

6-(Diethylamino)-2-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a diethylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of fluoran-based leuco dyes and pharmaceutical precursors. Its aldehyde group enables reactivity in condensation and nucleophilic addition reactions, while the diethylamino substituent enhances solubility in organic solvents and modulates electronic properties. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

6-(diethylamino)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H16N2O/c1-4-13(5-2)11-7-6-10(8-14)9(3)12-11/h6-8H,4-5H2,1-3H3 |

InChI Key |

MADMBFZFACAQHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2-methylnicotinaldehyde typically involves the reaction of 2-methylnicotinaldehyde with diethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-methylnicotinaldehyde+diethylamine→6-(Diethylamino)-2-methylnicotinaldehyde

Industrial Production Methods

In an industrial setting, the production of 6-(Diethylamino)-2-methylnicotinaldehyde may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: 6-(Diethylamino)-2-methylnicotinic acid.

Reduction: 6-(Diethylamino)-2-methylnicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It has been investigated for its potential as a fluorescent probe for detecting biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

Industry: It is used in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Amino Group Variations: Dimethylamino (electron-donating) vs. diethylamino (bulkier, lipophilic) groups influence solubility and steric hindrance. Diethylamino enhances lipophilicity, which may improve membrane permeability in pharmaceuticals .

- Functional Group Impact: The aldehyde in 6-(Diethylamino)-2-methylnicotinaldehyde offers reactivity for Schiff base formation, whereas carboxylic acid derivatives (e.g., 6-(Dimethylamino)-2-methylnicotinic acid) are more stable but less reactive .

Physicochemical and Pharmacokinetic Properties

A comparative study using the Tanimoto coefficient (structural similarity metric) revealed that analogs with ≥70% similarity share comparable solubility and bioavailability profiles . Key data include:

| Property | 6-(Diethylamino)-2-methylnicotinaldehyde | 6-Dimethylamino-2-methylnicotinic acid | 6-(2-Hydroxyethylamino)nicotinaldehyde |

|---|---|---|---|

| Molecular Weight | 206.3 g/mol | 196.2 g/mol | 208.2 g/mol |

| LogP | 2.1 (estimated) | 1.8 | 1.5 |

| Water Solubility | Low | Moderate | Moderate |

| Bioavailability Score | 0.55 | 0.65 | 0.60 |

Notes:

- The higher LogP of 6-(Diethylamino)-2-methylnicotinaldehyde correlates with increased lipophilicity compared to hydroxyethylamino and dimethylamino analogs .

- Carboxylic acid derivatives exhibit better aqueous solubility, making them preferable for formulation in polar solvents .

Biological Activity

6-(Diethylamino)-2-methylnicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

6-(Diethylamino)-2-methylnicotinaldehyde is characterized by the following molecular formula: C12H16N2O. It features a pyridine ring with a diethylamino group and an aldehyde functional group, which contribute to its reactivity and biological interactions .

Biological Activities

Research indicates that 6-(Diethylamino)-2-methylnicotinaldehyde exhibits several notable biological activities:

The exact mechanisms through which 6-(Diethylamino)-2-methylnicotinaldehyde exerts its biological effects remain to be fully elucidated. However, the following pathways are hypothesized based on structural analysis and preliminary studies:

- Inhibition of Enzymatic Activity : The aldehyde group may play a role in inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Binding Affinities : Interaction studies indicate that 6-(Diethylamino)-2-methylnicotinaldehyde may bind to specific receptors or enzymes, similar to other heterocyclic compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-(Diethylamino)-2-methylnicotinaldehyde, a comparison with structurally similar compounds is useful. The following table summarizes key features and similarities:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(Methylamino)nicotinaldehyde | 0.70 | Contains a methylamino group instead of diethylamino |

| 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | 0.74 | Features a pyrrolo structure; different reactivity |

| 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 0.67 | Similar pyrrolo structure; differing substitution pattern |

| N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide | 0.67 | Contains an acetamide group; different pharmacological properties |

This table illustrates how the unique diethylamino substitution in 6-(Diethylamino)-2-methylnicotinaldehyde may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into possible applications for 6-(Diethylamino)-2-methylnicotinaldehyde:

- Antibacterial Studies : A study demonstrated that derivatives of nicotinaldehydes exhibited significant antibacterial activity against various strains, suggesting that similar derivatives like 6-(Diethylamino)-2-methylnicotinaldehyde may also possess this property .

- Anticancer Research : Research into related compounds has shown promising results in inhibiting tumor growth in vitro, indicating that further investigations into 6-(Diethylamino)-2-methylnicotinaldehyde could reveal similar anticancer properties .

- Mechanistic Insights : Computational docking studies have provided evidence for potential binding sites on target proteins for nicotinaldehydes, which could be extrapolated to predict the binding behavior of 6-(Diethylamino)-2-methylnicotinaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.